N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a tetrahydro-2H-pyran-4-carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide involves several steps. One common synthetic route includes the reaction of 3-amino-4-fluoroaniline with tetrahydro-2H-pyran-4-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide can be compared with other similar compounds such as:
N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide: Similar structure but with a methyl group instead of fluorine.
N-(3-Amino-4-nitrophenyl)tetrahydro-2H-pyran-4-carboxamide: Similar structure but with a nitro group instead of fluorine. The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)oxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-2-1-9(7-11(10)14)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQKDIWILTUPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189441 | |
Record name | N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-45-7 | |
Record name | N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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